

An In-depth Technical Guide to Pyridoxine Hydrochloride: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridoxine*

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Abstract

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital form of vitamin B6, an essential water-soluble vitamin. It plays a crucial role as a precursor to its active form, pyridoxal 5'-phosphate (PLP), which functions as a coenzyme in a vast array of enzymatic reactions fundamental to human health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for pyridoxine hydrochloride. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its metabolic significance. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Pyridoxine hydrochloride is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride. Its structure consists of a pyridine ring substituted with a methyl group, a hydroxyl group, and two hydroxymethyl groups. The hydrochloride salt form enhances its stability and solubility.

Chemical Structure:

Table 1: Chemical Identification of Pyridoxine Hydrochloride

Identifier	Value
IUPAC Name	4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride
CAS Number	58-56-0
Molecular Formula	C ₈ H ₁₁ NO ₃ ·HCl
Molecular Weight	205.64 g/mol [1]
Synonyms	Vitamin B6 hydrochloride, Pyridoxol hydrochloride

Physicochemical Properties

The physical and chemical properties of pyridoxine hydrochloride are critical for its formulation, stability, and bioavailability.

Table 2: Physicochemical Properties of Pyridoxine Hydrochloride

Property	Value	Reference
Appearance	White to practically white crystalline powder.	[1]
Melting Point	Approximately 205-212 °C with decomposition.	[2]
Solubility	Freely soluble in water; slightly soluble in ethanol; insoluble in ether.	[1]
pKa	5.00 (for the pyridine nitrogen)	[3]
pH (5% in water)	2.40 - 3.00	[1]

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and quantification of pyridoxine hydrochloride.

Infrared (IR) Spectroscopy

The IR spectrum of pyridoxine hydrochloride exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a potassium bromide (KBr) disc.^[2]

Table 3: Interpretation of the Infrared Spectrum of Pyridoxine Hydrochloride

Wavenumber (cm ⁻¹)	Assignment
~3400-3200	O-H stretching (phenolic and alcoholic)
~3000-2800	C-H stretching (methyl and methylene)
~1620	C=C and C=N stretching (pyridine ring)
~1450	C-H bending
~1050	C-O stretching (primary alcohols)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Pyridoxine hydrochloride shows characteristic UV absorbance maxima that are pH-dependent. In acidic solution (0.1 N HCl), it typically exhibits an absorption maximum around 290 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of pyridoxine hydrochloride. Spectra are typically recorded in deuterium oxide (D₂O).

Table 4: ¹H NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O

Chemical Shift (ppm)	Multiplicity	Assignment
~8.0	s	Pyridine H
~5.0	s	-CH ₂ OH
~4.9	s	-CH ₂ OH
~2.6	s	-CH ₃

Table 5: ¹³C NMR Chemical Shifts for Pyridoxine Hydrochloride in D₂O

Chemical Shift (ppm)	Assignment
~160	C-OH (phenolic)
~148	Pyridine C
~141	Pyridine C
~138	Pyridine C
~130	Pyridine C
~60	-CH ₂ OH
~58	-CH ₂ OH
~18	-CH ₃

Experimental Protocols

Synthesis of Pyridoxine Hydrochloride

A common laboratory synthesis of pyridoxine hydrochloride involves the reaction of 2-(α -acetamidoethyl)-3,4-bis(acetoxymethyl)-furan with hydrochloric acid.[\[4\]](#)

Protocol:

- Hydrolysis: Heat 2-(α -acetamidoethyl)-3,4-bis(acetoxymethyl)-furan under reflux with 1 N hydrochloric acid for approximately 20 minutes.[\[4\]](#)

- Evaporation: Evaporate the reaction mixture to dryness under vacuum.[4]
- Crystallization: Recrystallize the resulting residue from 99% ethanol to yield white crystals of pyridoxine hydrochloride.[4]
- Drying: Dry the crystals under vacuum. The expected melting point of the product is around 207–209 °C (with decomposition).[4]

Analytical Methods

This method is suitable for the quantification of pyridoxine hydrochloride in bulk drug and pharmaceutical formulations.

Protocol:

- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5][6]
 - Mobile Phase: A mixture of a buffer (e.g., 0.015 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 70:30 v/v ratio).[6]
 - Flow Rate: 1.0 mL/min.[6]
 - Detection: UV at 254 nm.[5][6]
 - Injection Volume: 20 µL.
- Standard Solution Preparation:
 - Prepare a stock solution of pyridoxine hydrochloride reference standard (e.g., 100 µg/mL) in the mobile phase.
 - Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.
- Sample Preparation:
 - For tablets, weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a known amount of pyridoxine hydrochloride and transfer it to a volumetric flask.
- Add a suitable volume of mobile phase, sonicate to dissolve, and dilute to the mark.
- Filter the solution through a 0.45 μm filter before injection.
- Analysis:
 - Inject the standard and sample solutions into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
 - Determine the concentration of pyridoxine hydrochloride in the sample solution from the calibration curve.

This method provides a simple and rapid means for the determination of pyridoxine hydrochloride.

Protocol:

- Reagents:
 - Ferric (III) ammonium sulfate solution.
 - Buffer solution (pH 3).[\[7\]](#)
- Standard Solution Preparation:
 - Prepare a stock solution of pyridoxine hydrochloride (e.g., 100 $\mu\text{g/mL}$) in distilled water.[\[8\]](#)
 - Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 2 to 28 $\mu\text{g/mL}$.[\[7\]](#)
- Sample Preparation:
 - Prepare sample solutions as described in the HPLC protocol, using distilled water as the diluent.

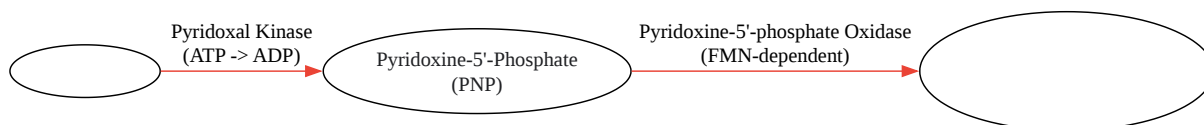
- Procedure:
 - To a series of 25 mL volumetric flasks, add aliquots of the standard or sample solutions.
 - Add 2 mL of the buffer solution (pH 3) followed by 2 mL of the ferric ammonium sulfate solution.[7]
 - Dilute to the mark with distilled water and mix well.
 - Measure the absorbance of the resulting red-colored complex at the wavelength of maximum absorption (approximately 465 nm) against a reagent blank.[7]
- Calculation:
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the concentration of pyridoxine hydrochloride in the sample from the calibration curve.

Biological Role and Signaling Pathway

Pyridoxine itself is not the biologically active form of vitamin B6. It must be converted to pyridoxal 5'-phosphate (PLP) to function as a coenzyme. This conversion primarily occurs in the liver.

Metabolic Conversion of Pyridoxine to Pyridoxal 5'-Phosphate

The metabolic pathway involves two key enzymatic steps: phosphorylation and oxidation.



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Function of Pyridoxal 5'-Phosphate (PLP)

PLP is a versatile coenzyme involved in over 140 enzymatic reactions, primarily in amino acid metabolism.^[9] These reactions include:

- **Transamination:** The transfer of amino groups between amino acids and α -keto acids.
- **Decarboxylation:** The removal of a carboxyl group, crucial for the synthesis of neurotransmitters like serotonin, dopamine, and GABA.
- **Heme Synthesis:** PLP is a cofactor for aminolevulinate synthase, a key enzyme in the heme biosynthesis pathway.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of pyridoxine hydrochloride in a pharmaceutical setting.



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Stability

Pyridoxine hydrochloride is relatively stable in its crystalline form but is sensitive to light and alkaline conditions, especially in solution. Stability-indicating analytical methods, such as specific HPLC methods, are crucial for monitoring its degradation and ensuring the quality of pharmaceutical preparations over their shelf life.[10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, analytical methods, and biological significance of pyridoxine hydrochloride. The provided experimental protocols and diagrams are intended to be a practical resource for scientists and researchers. A thorough understanding of these aspects is essential for the effective development, formulation, and quality control of products containing this vital nutrient.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Pyridoxine Hydrochloride: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207250#chemical-structure-and-properties-of-pyridoxine-hydrochloride>]

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